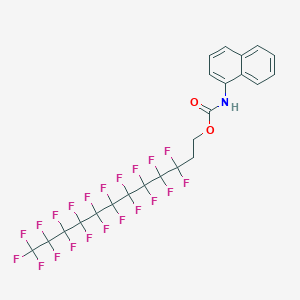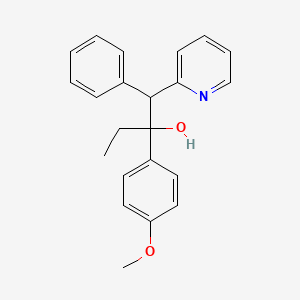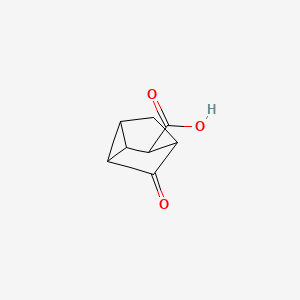
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate is a chemical compound known for its unique properties derived from the combination of perfluorinated and naphthalenylcarbamate moieties. This compound is part of a broader class of perfluoroalkyl substances, which are known for their stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate typically involves the reaction of 2-(Perfluorodecyl)ethanol with N-1-naphthalenylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorodecyl ethyl ketone derivatives, while reduction may produce perfluorodecyl ethyl alcohol derivatives.
Applications De Recherche Scientifique
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of specialized coatings and materials that require high resistance to chemical and thermal degradation.
Mécanisme D'action
The mechanism of action of 2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate involves its interaction with specific molecular targets and pathways. The perfluorinated chain provides stability and resistance to degradation, while the naphthalenylcarbamate moiety interacts with biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Perfluorodecyl)ethyl acrylate
- 2-(Perfluorodecyl)ethanol
- Perfluorodecyl ethyl ketone
Uniqueness
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate is unique due to its combination of perfluorinated and naphthalenylcarbamate moieties, which provide a balance of stability and reactivity. This makes it particularly useful in applications where both properties are desired.
Propriétés
Numéro CAS |
305849-27-8 |
|---|---|
Formule moléculaire |
C23H12F21NO2 |
Poids moléculaire |
733.3 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C23H12F21NO2/c24-14(25,8-9-47-13(46)45-12-7-3-5-10-4-1-2-6-11(10)12)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)20(36,37)21(38,39)22(40,41)23(42,43)44/h1-7H,8-9H2,(H,45,46) |
Clé InChI |
LRTBLMPVLVRYHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)


![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11997681.png)
![9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997685.png)
![4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11997693.png)


![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)
![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)
